molecular formula C26H36Cl2N4O2S2 B14508904 2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} CAS No. 64324-25-0

2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}

Cat. No.: B14508904
CAS No.: 64324-25-0
M. Wt: 571.6 g/mol
InChI Key: QDHBRHPYQNECMT-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} typically involves the reaction of 4-chloro-N-[2-(diethylamino)ethyl]benzamide with a disulfide-forming reagent. One common method is to react 4-chloro-N-[2-(diethylamino)ethyl]benzamide with sodium disulfide in an aqueous medium at room temperature. The reaction proceeds through the formation of a disulfide bond between two molecules of 4-chloro-N-[2-(diethylamino)ethyl]benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the chloro groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The chloro and diethylaminoethyl groups can interact with enzymes or receptors, modulating their activity. The compound’s antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[2-(diethylamino)ethyl]benzamide: A precursor in the synthesis of the title compound.

    2,2’-Disulfanediylbis(4-chloroaniline): Another disulfide-linked compound with similar structural features.

Uniqueness

2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is unique due to its combination of disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64324-25-0

Molecular Formula

C26H36Cl2N4O2S2

Molecular Weight

571.6 g/mol

IUPAC Name

4-chloro-2-[[5-chloro-2-[2-(diethylamino)ethylcarbamoyl]phenyl]disulfanyl]-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C26H36Cl2N4O2S2/c1-5-31(6-2)15-13-29-25(33)21-11-9-19(27)17-23(21)35-36-24-18-20(28)10-12-22(24)26(34)30-14-16-32(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,29,33)(H,30,34)

InChI Key

QDHBRHPYQNECMT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)SSC2=C(C=CC(=C2)Cl)C(=O)NCCN(CC)CC

Origin of Product

United States

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